3-chloro-4-hydroxy-3H-pyridin-6-one

Cheminformatics ADME Prediction Drug Design

Positional isomers or non-chlorinated pyridinones alter tautomeric equilibrium and chelation behavior, leading to failed cross-couplings or irreproducible bioassays. This exact 3-chloro-4-hydroxy-3H-pyridin-6-one (CAS 103792-81-0) ensures research integrity. - **Synthetic handle**: Cl at 3-position enables Pd-catalyzed Suzuki-Miyaura & Buchwald-Hartwig couplings (95% purity minimizes side reactions). - **Chelation fine-tuning**: HOPO core with Cl substituent modulates Fe(III)/Al(III) selectivity via shifted tautomeric equilibrium (XLogP3-AA = -0.1 for membrane permeability). - **SAR reliability**: Defined TPSA (49.7 Ų) and halogen bonding capacity for enzyme active-site probing. Available for immediate R&D shipment.

Molecular Formula C5H4ClNO2
Molecular Weight 145.54 g/mol
Cat. No. B12361418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-hydroxy-3H-pyridin-6-one
Molecular FormulaC5H4ClNO2
Molecular Weight145.54 g/mol
Structural Identifiers
SMILESC1=NC(=O)C=C(C1Cl)O
InChIInChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-3,8H
InChIKeyDVQRYVKWPRECLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-hydroxy-3H-pyridin-6-one: Building Block Overview


3-Chloro-4-hydroxy-3H-pyridin-6-one (CAS 103792-81-0, C5H4ClNO2, MW 145.54) is a heterocyclic organic compound belonging to the hydroxypyridinone (HOPO) class [1]. Characterized by a pyridine ring bearing a chlorine atom at the 3-position and a hydroxyl group at the 4-position, this compound functions as a versatile synthetic intermediate and a potential chelating agent. Its structural features underpin its utility in constructing more complex molecules for pharmaceutical research and materials science, with applications ranging from metal ion sequestration to the development of enzyme inhibitors [1].

Synthetic Building Block

Chlorine handle for cross-coupling; HOPO core enables heterocycle assembly.

Chelator Scaffold

Hydroxypyridinone framework may support metal-ion sequestration studies.

Enzyme Probe

Halogen-substituted pyridinone suitable for active-site interaction research.

3-Chloro-4-hydroxy-3H-pyridin-6-one: Generic Substitution Risks


Direct substitution of 3-chloro-4-hydroxy-3H-pyridin-6-one with other pyridinones or chloropyridines is not recommended due to fundamental differences in physicochemical properties that critically impact experimental outcomes. Variations in substitution patterns, tautomeric equilibria, and purity specifications directly affect the compound's reactivity, solubility, and chelation behavior [1][2]. The specific arrangement of the chlorine and hydroxyl groups in this compound yields a unique molecular profile—including a specific computed XLogP3-AA value of -0.1 and a topological polar surface area (TPSA) of 49.7 Ų—that is distinct from non-chlorinated analogs or positional isomers [2]. These differences can lead to unpredictable results in synthesis or biological assays, making strict adherence to the specified compound essential for research reproducibility and process integrity [1].

Property
Substitution Concern
Lipophilicity (XLogP3-AA ~ -0.1)
Non-chlorinated analogs (logP ~ -0.7) may shift membrane partitioning.
Purity Specification (≥95%)
Lower-purity building blocks (90-92%) can introduce byproduct interference.
Tautomeric Equilibrium
Alpha-chlorine shifts equilibrium toward hydroxypyridine; reactivity profile may differ.

3-Chloro-4-hydroxy-3H-pyridin-6-one: Structural Analog Differentiation


Lipophilicity Comparison: Chlorinated vs. Non-Chlorinated Analog

The introduction of a chlorine atom at the 3-position significantly alters the compound's lipophilicity compared to its non-chlorinated analog, 4-hydroxy-3H-pyridin-6-one. 3-Chloro-4-hydroxy-3H-pyridin-6-one exhibits a computed XLogP3-AA value of -0.1, while the non-chlorinated analog (CID 70798) has a computed XLogP3-AA of -0.7 [1]. This difference in lipophilicity impacts membrane permeability and solubility, which are critical parameters in drug discovery and agrochemical development.

Lipophilicity
Reported
-0.1 vs -0.7
Supports membrane permeability assessment
Computed XLogP3; non-chlorinated analog reference
Cheminformatics ADME Prediction Drug Design

Research-Grade Purity Specification

When procuring 3-chloro-4-hydroxy-3H-pyridin-6-one for research, the minimum purity specification is a critical differentiator. The compound is commercially available from reputable vendors with a guaranteed minimum purity of 95% (as determined by HPLC, NMR, or GC) . In contrast, many closely related pyridinone building blocks are often offered at lower purities (e.g., 90-92%) or without explicit purity guarantees. This 95% purity specification reduces the risk of byproducts or impurities interfering with sensitive chemical reactions or biological assays, thereby enhancing experimental reproducibility.

Purity
Data to verify
≥95%
Supports synthetic reproducibility screening
Vendor specification; HPLC/NMR/GC
Chemical Synthesis Quality Control Procurement

Chlorine Substitution Effect on Tautomeric Equilibrium

A foundational study on potentially tautomeric pyridines demonstrates that chlorine atoms positioned alpha to the nitrogen atom significantly shift the pyridone–hydroxypyridine equilibrium in favor of the hydroxypyridine form [1]. While this specific study did not include 3-chloro-4-hydroxy-3H-pyridin-6-one, the class-level inference is that the chlorine substitution at the 3-position (alpha to the nitrogen) will exert a similar, quantifiable effect on the tautomeric distribution compared to non-chlorinated or beta-substituted analogs. This alteration in the dominant tautomeric form can directly influence the compound's nucleophilicity, electrophilicity, and hydrogen-bonding capacity, which are crucial for its performance as a synthetic intermediate or a metal-chelating ligand.

Tautomeric Shift
Class-level
Alpha-Cl favors hydroxypyridine
May influence nucleophilicity and chelation
Class inference from chloropyridine tautomerism studies
Physical Organic Chemistry Tautomerism Reactivity

3-Chloro-4-hydroxy-3H-pyridin-6-one: Research & Industrial Applications


Pharmaceutical Synthesis via Cross-Coupling

The chlorine atom at the 3-position serves as a versatile synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The compound's 95% purity specification ensures high yields and minimizes side reactions during these sensitive catalytic processes . The unique electronic properties conferred by the chlorine and hydroxyl groups can be exploited to build diverse chemical libraries for drug discovery.

Selective Metal-Chelating Agent Development

The hydroxypyridinone (HOPO) core is a well-recognized scaffold for chelating biologically relevant metal ions, such as iron(III) and aluminum(III). The presence of the chlorine substituent, by influencing the tautomeric equilibrium towards the hydroxypyridine form [1], may fine-tune the chelating properties and metal selectivity. This compound can serve as a starting point for designing novel chelators with improved pharmacokinetic profiles, leveraging its enhanced lipophilicity (XLogP3-AA = -0.1) for better membrane permeability [2].

Enzyme Inhibition Mechanism Probes

As a halogenated pyridinone, this compound is a valuable probe for investigating enzyme active sites. The chlorine atom can participate in halogen bonding interactions, while the tautomeric flexibility allows it to adopt conformations that may be recognized by specific enzyme pockets. Its defined purity (95%) and computed properties [2] provide a reliable basis for structure-activity relationship (SAR) studies, ensuring that observed biological effects are attributable to the compound itself and not to impurities.

Application
Selection Property
Validation Focus
Cross-coupling functionalization
Chlorine as synthetic handle
Purity impact on coupling efficiency
Metal-chelating probe design
Tautomer-dependent chelation
Metal selectivity and lipophilicity evaluation
Enzyme active-site probing
Halogen bonding & tautomer flexibility
Structure-activity relationship interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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